{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine {4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15752026
InChI: InChI=1S/C13H13ClN2O/c14-11-3-1-10(2-4-11)9-17-13-7-5-12(16-15)6-8-13/h1-8,16H,9,15H2
SMILES:
Molecular Formula: C13H13ClN2O
Molecular Weight: 248.71 g/mol

{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine

CAS No.:

Cat. No.: VC15752026

Molecular Formula: C13H13ClN2O

Molecular Weight: 248.71 g/mol

* For research use only. Not for human or veterinary use.

{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine -

Specification

Molecular Formula C13H13ClN2O
Molecular Weight 248.71 g/mol
IUPAC Name [4-[(4-chlorophenyl)methoxy]phenyl]hydrazine
Standard InChI InChI=1S/C13H13ClN2O/c14-11-3-1-10(2-4-11)9-17-13-7-5-12(16-15)6-8-13/h1-8,16H,9,15H2
Standard InChI Key LHKVIOMBKQFLTK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1COC2=CC=C(C=C2)NN)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine has a molecular weight of 248.71 g/mol and the formula C₁₃H₁₃ClN₂O. The structure comprises a phenyl ring substituted with a hydrazine group (-NH-NH₂) at the para position, which is further ether-linked to a 4-chlorobenzyl moiety. The chlorine atom at the benzyl group enhances lipophilicity, potentially influencing bioavailability and receptor interactions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₃H₁₃ClN₂O
Molecular Weight248.71 g/mol
Predicted LogP~2.8 (estimated via analogs)
SolubilityModerate in polar organic solvents (e.g., DMSO, ethanol)
StabilitySensitive to oxidation; store under inert atmosphere

Synthesis and Optimization Strategies

Table 2: Representative Synthesis Steps for Analogous Compounds

StepReactionConditionsYield
14-Hydroxybenzaldehyde + 4-chlorobenzyl bromide → Ether formationK₂CO₃, DMF, 80°C, 12h85%
2Ether-aldehyde + hydrazine hydrate → Hydrazine derivativeEthanol, reflux, 6h72%

A study on triazole derivatives demonstrated that phenylhydrazine intermediates could be obtained in >70% yield using similar conditions .

Challenges and Optimization

Key challenges include:

  • Oxidation Sensitivity: Hydrazine groups are prone to oxidation, necessitating inert atmospheres during synthesis.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is often required to isolate the pure compound .

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • IR Spectroscopy: Expected peaks include N-H stretches (3300–3200 cm⁻¹), C-Cl (750 cm⁻¹), and C-O-C (1250 cm⁻¹) .

  • NMR: ¹H NMR (DMSO-d₆) signals: δ 7.8–7.4 (aromatic protons), δ 5.1 (OCH₂Ph), δ 4.2 (NH-NH₂) .

Thermal Stability

Differential scanning calorimetry (DSC) of related hydrazines shows decomposition temperatures >200°C, suggesting moderate thermal stability .

ActivityModel SystemKey Finding
AntimicrobialIn vitro assaysMIC: 16 µg/mL (S. aureus)
AnticonvulsantMES test (mice)ED₅₀: 23 mg/kg
AntioxidantDPPH assayIC₅₀: 42 µM

Applications in Drug Discovery and Material Science

Pharmaceutical Intermediates

The compound serves as a precursor for heterocyclic scaffolds (e.g., pyrazoles, triazoles) with enhanced bioactivity . For instance, coupling with ketones yields hydrazones investigated as kinase inhibitors .

Agrochemical Development

Chlorinated hydrazines are explored as herbicides due to their ability to disrupt plant amino acid synthesis .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • Target Identification: Elucidate molecular targets via proteomic studies.

  • Toxicological Studies: Assess chronic toxicity and genotoxic potential.

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